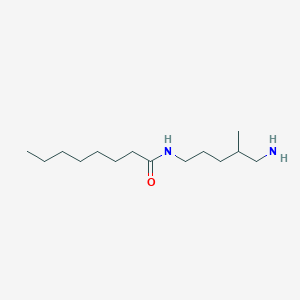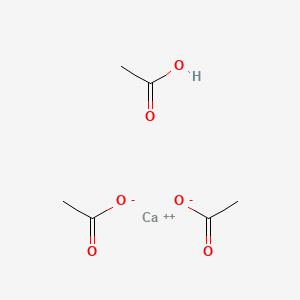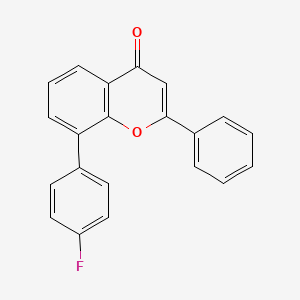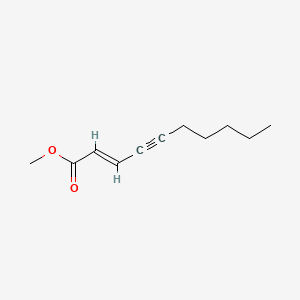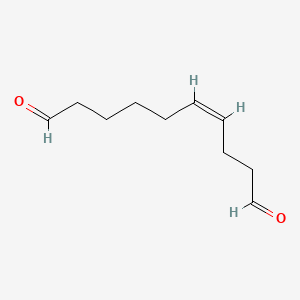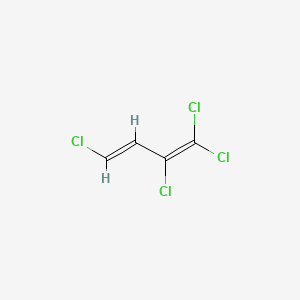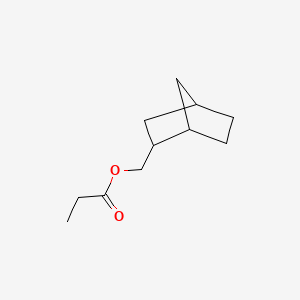
(Bicyclo(2.2.1)hept-2-yl)methyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 300-782-6, also known as 2-hydroxyethyl methacrylate, is a widely used chemical compound in various industries. It is an ester of methacrylic acid and ethylene glycol, characterized by its clear, colorless appearance and mild odor. This compound is primarily used in the production of polymers and resins, making it a crucial component in the manufacturing of coatings, adhesives, and sealants.
準備方法
Synthetic Routes and Reaction Conditions
2-hydroxyethyl methacrylate is synthesized through the esterification of methacrylic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions, usually between 60-80°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl methacrylate involves continuous processes to maximize efficiency and output. The raw materials, methacrylic acid and ethylene glycol, are fed into a reactor where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a high-purity 2-hydroxyethyl methacrylate, ready for use in various applications.
化学反応の分析
Types of Reactions
2-hydroxyethyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound readily polymerizes in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form polymethacrylate resins.
Esterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: In the presence of water and under acidic or basic conditions, 2-hydroxyethyl methacrylate can hydrolyze back to methacrylic acid and ethylene glycol.
Common Reagents and Conditions
Polymerization: Free radical initiators (e.g., benzoyl peroxide), temperatures ranging from 60-100°C.
Esterification: Acid catalysts (e.g., sulfuric acid), temperatures between 60-80°C.
Hydrolysis: Acidic or basic conditions, ambient temperatures.
Major Products Formed
Polymethacrylate Resins: Formed through polymerization, used in coatings, adhesives, and sealants.
Various Esters: Formed through esterification with different alcohols or acids.
科学的研究の応用
2-hydroxyethyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the preparation of hydrogels for cell culture and tissue engineering.
Medicine: Employed in the production of dental materials, such as dental composites and adhesives.
Industry: Integral in the manufacturing of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The primary mechanism of action of 2-hydroxyethyl methacrylate involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which create reactive sites on the methacrylate groups, leading to the formation of long polymer chains. These polymer chains can further cross-link, resulting in a three-dimensional network that imparts strength and durability to the final product. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization.
類似化合物との比較
2-hydroxyethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl Methacrylate: A simpler ester of methacrylic acid, used primarily in the production of polymethyl methacrylate (PMMA) plastics.
Butyl Methacrylate: Another ester of methacrylic acid, used in the production of flexible and impact-resistant polymers.
Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties, used in various polymer applications.
Uniqueness
2-hydroxyethyl methacrylate is unique due to its hydroxyl group, which imparts additional reactivity and functionality. This hydroxyl group allows for the formation of hydrogen bonds, enhancing the adhesion properties of the resulting polymers. Additionally, the presence of the hydroxyl group makes 2-hydroxyethyl methacrylate more hydrophilic compared to other methacrylate esters, making it suitable for applications requiring water compatibility.
特性
CAS番号 |
93963-39-4 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]heptanylmethyl propanoate |
InChI |
InChI=1S/C11H18O2/c1-2-11(12)13-7-10-6-8-3-4-9(10)5-8/h8-10H,2-7H2,1H3 |
InChIキー |
ILYGOVBAIRGHAB-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCC1CC2CCC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
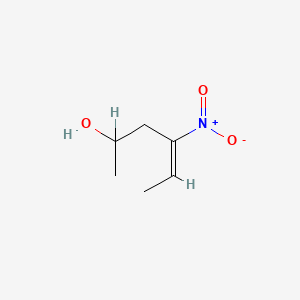
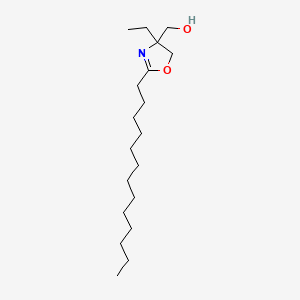
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
